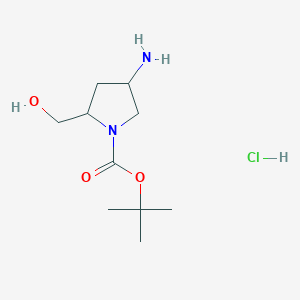
Magnesium maleate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium maleate dihydrate is an inorganic compound with the chemical formula C4H8MgO5. It is a salt formed by the combination of magnesium and maleic acid. This compound is known for its high solubility in water and its application in various fields, including dietary supplements and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium maleate dihydrate is typically synthesized by reacting maleic acid with magnesium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Maleic Acid+Magnesium Hydroxide→Magnesium Maleate Dihydrate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where maleic acid and magnesium hydroxide are mixed in stoichiometric amounts. The reaction mixture is then heated and stirred to promote the formation of the compound. The product is subsequently filtered, washed, and dried to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium maleate dihydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and other by-products.
Reduction: Under certain conditions, it can be reduced to form magnesium metal.
Substitution: It can participate in substitution reactions where the maleate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Magnesium metal and water.
Substitution: Various magnesium salts depending on the substituting anion.
Aplicaciones Científicas De Investigación
Magnesium maleate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other magnesium compounds.
Biology: It plays a role in studies related to magnesium’s biological functions and its impact on cellular processes.
Mecanismo De Acción
Magnesium maleate dihydrate exerts its effects primarily through the release of magnesium ions, which are essential for numerous physiological processes. Magnesium acts as a cofactor for over 300 enzymatic reactions, including those involved in energy production, DNA synthesis, and muscle contraction. The maleate ion also contributes to the compound’s overall bioavailability and effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium citrate: Known for its high solubility and use in dietary supplements.
Magnesium oxide: Commonly used as an antacid and laxative.
Magnesium sulfate: Used in medical treatments for eclampsia and as a laxative.
Uniqueness
Magnesium maleate dihydrate is unique due to its combination of magnesium and maleic acid, which enhances its bioavailability and reduces gastrointestinal side effects compared to other magnesium compounds. This makes it particularly suitable for use in dietary supplements and medical applications .
Propiedades
Fórmula molecular |
C4H6MgO6 |
|---|---|
Peso molecular |
174.39 g/mol |
Nombre IUPAC |
magnesium;(Z)-but-2-enedioate;dihydrate |
InChI |
InChI=1S/C4H4O4.Mg.2H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;2*1H2/q;+2;;/p-2/b2-1-;;; |
Clave InChI |
MKXRFLITSCHULZ-GRHBHMESSA-L |
SMILES isomérico |
C(=C\C(=O)[O-])\C(=O)[O-].O.O.[Mg+2] |
SMILES canónico |
C(=CC(=O)[O-])C(=O)[O-].O.O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


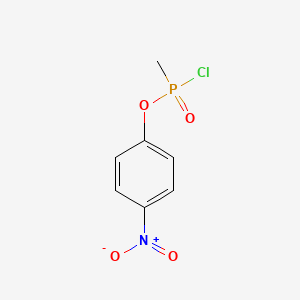


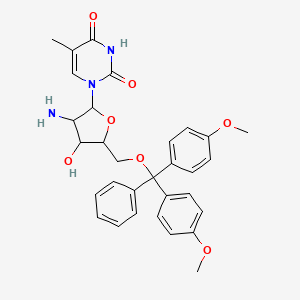
![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)


![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)
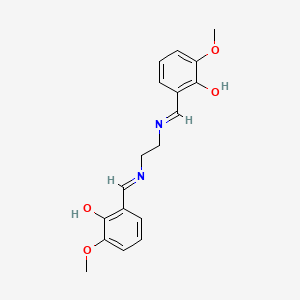
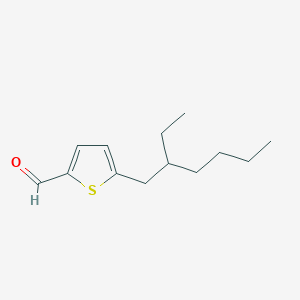
![1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-](/img/structure/B12094388.png)
![[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate](/img/structure/B12094393.png)

